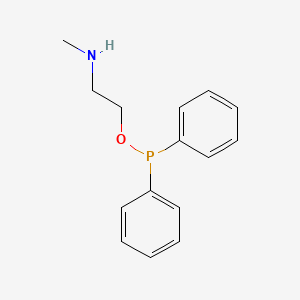
Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester is an organic compound that contains a phosphorus atom bonded to two phenyl groups, an oxygen atom, and a 2-(methylamino)ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester typically involves the reaction of diphenylphosphine oxide with 2-(methylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction can be represented as follows:
[ \text{Ph}_2\text{P(O)H} + \text{HOCH}_2\text{CH}_2\text{NHCH}_3 \rightarrow \text{Ph}_2\text{P(O)OCH}_2\text{CH}_2\text{NHCH}_3 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of diphenylphosphine oxide.
Reduction: Formation of diphenylphosphine alcohol.
Substitution: Formation of various substituted phosphine esters.
Scientific Research Applications
Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing catalytic activity. Additionally, its ester group can undergo hydrolysis, releasing active species that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Phosphinous acid, diphenyl-, ethyl ester
- Phosphinous acid, diphenyl-, methyl ester
- Phosphinous acid, diphenyl-, propyl ester
Uniqueness
Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester is unique due to the presence of the 2-(methylamino)ethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets compared to other similar phosphinous acid esters.
Properties
CAS No. |
92490-08-9 |
|---|---|
Molecular Formula |
C15H18NOP |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
2-diphenylphosphanyloxy-N-methylethanamine |
InChI |
InChI=1S/C15H18NOP/c1-16-12-13-17-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
InChI Key |
NIIUXFMZTGOHJO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















